molecular formula C14H22O B14496537 3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one CAS No. 63649-47-8

3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one

Katalognummer: B14496537
CAS-Nummer: 63649-47-8
Molekulargewicht: 206.32 g/mol
InChI-Schlüssel: AWGALQZOQZXQDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one is an organic compound with a complex structure characterized by multiple double bonds and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable precursors followed by dehydration and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to achieve high production rates and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove double bonds or reduce carbonyl groups to alcohols.

    Substitution: Halogenation or other substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,6,10-Trimethylundeca-3,5,9-trien-2-one
  • 7,11-Dimethyldodeca-4,6,10-trien-3-one
  • 6,10-Dimethylundeca-3,5,9-trien-2-one

Uniqueness

3,6,8,9-Tetramethyldeca-3,5,9-trien-2-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

63649-47-8

Molekularformel

C14H22O

Molekulargewicht

206.32 g/mol

IUPAC-Name

3,6,8,9-tetramethyldeca-3,5,9-trien-2-one

InChI

InChI=1S/C14H22O/c1-10(2)13(5)9-11(3)7-8-12(4)14(6)15/h7-8,13H,1,9H2,2-6H3

InChI-Schlüssel

AWGALQZOQZXQDQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=CC=C(C)C(=O)C)C)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.